Trifluoroacetylpiperazine
Overview
Description
Trifluoroacetylpiperazine is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular formula of Trifluoroacetylpiperazine is C6H9F3N2O .
Synthesis Analysis
The reactions of trifluoromethylated 2-bromoenones and N,N’-dialkyl-1,2-diamines have been studied. Depending on the structures of the starting compounds, the formation of 2-trifluoroacetylpiperazine or 3-trifluoromethylpiperazine-2-ones was observed .Molecular Structure Analysis
The molecular structure of Trifluoroacetylpiperazine is represented by the SMILES string FC(F)(F)C(=O)N1CCNCC1 .Chemical Reactions Analysis
The reactions of trifluoromethylated 2-bromoenones and N,N’-dialkyl-1,2-diamines have been studied. Depending on the structures of the starting compounds, the formation of 2-trifluoroacetylpiperazine or 3-trifluoromethylpiperazine-2-ones was observed .Physical And Chemical Properties Analysis
Trifluoroacetylpiperazine has a molecular weight of 182.14 . It is a solid form compound .Scientific Research Applications
- Trifluoroacetylpiperazine is a fluorinated building block . It’s used in the synthesis of various chemical compounds .
- The methods of application or experimental procedures would depend on the specific synthesis process being carried out. Typically, it would involve mixing Trifluoroacetylpiperazine with other reactants under controlled conditions (temperature, pressure, etc.) .
- The outcomes would also depend on the specific synthesis process. In general, the goal would be to produce a desired chemical compound with high yield and purity .
- Molecules possessing triazine and tetrazine moieties, to which Trifluoroacetylpiperazine is related, belong to a special class of heterocyclic compounds .
- These compounds have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Chemical Synthesis
Heterocyclic Compounds
- Trifluoroacetylpiperazine can be used in the growth of piperazinium bis(trifluoroacetate) (PTFA) single crystals .
- These crystals have potential applications in nonlinear optics (NLO), a field of physics that deals with light propagation in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light .
- The growth of these crystals typically involves solution growth techniques, where a solution of the compound is prepared and then allowed to slowly evaporate, allowing the crystals to form .
- The resulting crystals can then be characterized using various techniques (e.g., X-ray diffraction, UV-Vis spectroscopy) to determine their properties and suitability for NLO applications .
- Trifluoroacetylpiperazine could potentially be used in pharmaceutical research .
- As a building block, it could be used in the synthesis of various drug molecules .
- The methods of application would depend on the specific drug being synthesized, but could involve various organic synthesis techniques .
- The outcomes would be the successful synthesis of drug molecules with potential therapeutic effects .
Nonlinear Optical (NLO) Applications
Pharmaceutical Research
- Trifluoroacetylpiperazine is a fluorinated building block . It’s used in the synthesis of various chemical compounds .
- The methods of application or experimental procedures would depend on the specific synthesis process being carried out. Typically, it would involve mixing Trifluoroacetylpiperazine with other reactants under controlled conditions (temperature, pressure, etc.) .
- The outcomes would also depend on the specific synthesis process. In general, the goal would be to produce a desired chemical compound with high yield and purity .
- Molecules possessing triazine and tetrazine moieties, to which Trifluoroacetylpiperazine is related, have great practical applications such as heterogeneous catalysis and photocatalysis .
- These compounds have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Fluorinated Building Blocks
Heterogeneous Catalysis and Photocatalysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-piperazin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQRVDQQAMQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428266 | |
Record name | Trifluoroacetylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetylpiperazine | |
CAS RN |
6511-88-2 | |
Record name | Trifluoroacetylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6511-88-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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